N-Butyl 1-boc-piperidine-4-carboxamide
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Description
“N-Butyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 757949-37-4 . It has a molecular weight of 284.4 and its IUPAC name is tert-butyl 4-[(butylamino)carbonyl]-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of “N-Butyl 1-boc-piperidine-4-carboxamide” is represented by the linear formula C15H28N2O3 . The InChI code for this compound is 1S/C15H28N2O3/c1-5-6-9-16-13(18)12-7-10-17(11-8-12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18) .Scientific Research Applications
- For instance, it is a key building block for Pim-1 kinase inhibitors, which are being investigated for cancer treatment .
- Additionally, it plays a role in the development of selective GPR119 agonists for type II diabetes management .
- It participates in α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α-trifluoromethylation of aldehydes .
- Researchers have explored N-Butyl 1-boc-piperidine-4-carboxamide derivatives as potential inhibitors of M-tropic (R5) HIV-1 replication .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
HIV-1 Replication Inhibition
Precursor in Fentanyl Synthesis
properties
IUPAC Name |
tert-butyl 4-(butylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-5-6-9-16-13(18)12-7-10-17(11-8-12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIMRXLLJFIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 1-boc-piperidine-4-carboxamide |
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